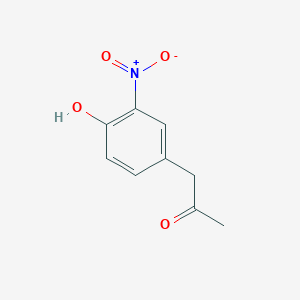

1-(4-Hydroxy-3-nitrophenyl)propan-2-one

描述

Significance within Substituted Aromatic Ketone Chemistry

1-(4-Hydroxy-3-nitrophenyl)propan-2-one is a notable member of the substituted aromatic ketone family due to its multifunctional nature. The hydroxyl group can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, influencing the molecule's solubility and electronic properties. The nitro group, being a strong electron-withdrawing group, significantly affects the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution while deactivating it towards electrophilic substitution. This electronic influence also extends to the acidity of the phenolic proton and the reactivity of the ketone moiety. The propan-2-one substituent provides a reactive carbonyl group and an alpha-carbon, which can participate in a variety of classic ketone reactions, such as enolate formation, aldol (B89426) condensations, and reductions.

The combination of these functional groups on a single aromatic scaffold makes this compound a versatile building block in organic synthesis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a complex electronic environment that can be exploited for selective chemical transformations.

Below is a table of the basic chemical and physical properties of this compound. chemsrc.com

| Property | Value |

| CAS Number | 1314934-53-6 |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.172 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 326.7±27.0 °C at 760 mmHg |

| Flash Point | 143.3±12.2 °C |

| LogP | 0.93 |

| Index of Refraction | 1.584 |

Historical Trajectories and Key Milestones in Analogous Compound Studies

The study of aromatic ketones has a rich history dating back to the 19th century with the development of the Friedel-Crafts acylation in 1877. researchgate.netchemicalbook.com This reaction, which allows for the attachment of an acyl group to an aromatic ring, remains a cornerstone of synthetic organic chemistry and is a primary method for the synthesis of aromatic ketones. chemicalbook.comnih.govsigmaaldrich.com The first aromatic aldehyde, benzaldehyde (B42025), was isolated even earlier in the 19th century, marking the beginning of the exploration of this class of compounds. aaronchem.com

Research into nitroaromatic compounds also has a long history, driven initially by their use in the dye and explosives industries. rsc.orgresearchgate.net The nitration of aromatic compounds, typically using a mixture of nitric and sulfuric acids, was one of the earliest and most studied electrophilic aromatic substitution reactions. rsc.org The synthesis of picric acid (trinitrophenol) in 1771 is an early example of the preparation of a nitroaromatic compound. rsc.org

The study of phenols and their reactivity has been a central theme in organic chemistry for over a century. The electronic properties of the hydroxyl group and its influence on aromatic substitution patterns were among the early fundamental concepts of organic chemistry to be elucidated.

While specific historical milestones for this compound are not well-documented due to its specialized nature, the foundational research on Friedel-Crafts reactions, aromatic nitration, and the chemistry of phenols provides the historical context for the synthesis and study of this and other polysubstituted aromatic compounds.

Overview of Current Research Frontiers and Unexplored Avenues for the Compound

Current research on substituted aromatic ketones is focused on developing new synthetic methodologies, exploring their applications in catalysis, and designing novel molecules with specific biological or material properties. nih.govnih.gov Recent advancements have focused on overcoming the challenges associated with the strong carbon-carbon bonds in aromatic ketones to enhance their utility in cross-coupling reactions. chemsrc.comnih.gov

For a molecule like this compound, several research avenues are of interest:

Synthetic Methodology: The development of more efficient and environmentally friendly methods for the synthesis of polysubstituted aromatic ketones is an ongoing area of research. This includes the use of novel catalysts and one-pot reaction sequences. chemsrc.comnih.gov

Medicinal Chemistry: Nitrophenol-containing compounds have been investigated for a range of biological activities. researchgate.net The specific combination of functional groups in this compound could be explored for potential therapeutic applications, for example, as enzyme inhibitors or as scaffolds for the development of new drugs.

Materials Science: Aromatic ketones are used in the synthesis of polymers and other advanced materials. aaronchem.comnih.gov The functional groups on this compound could be utilized to create polymers with specific properties, such as thermal stability or photoresponsiveness.

Unexplored avenues for this compound include detailed mechanistic studies of its reactions, computational modeling of its electronic and spectroscopic properties, and a systematic investigation of its biological activity profile.

Interdisciplinary Relevance within Chemical Sciences

The study of this compound has relevance across multiple disciplines within the chemical sciences:

Organic Synthesis: As a functionalized building block, it is of interest to synthetic chemists for the construction of more complex molecules. nih.gov

Medicinal Chemistry: Its structural motifs are found in various bioactive compounds, making it a target for investigation in drug discovery programs.

Physical Organic Chemistry: The interplay of its functional groups provides a model system for studying electronic effects, reaction mechanisms, and intramolecular interactions.

Materials Science: It has the potential to be a monomer or a precursor for functional polymers and materials. chemsrc.com

Analytical Chemistry: The development of analytical methods for the detection and quantification of this and related compounds is important for quality control and environmental monitoring.

The versatility of substituted aromatic ketones, in general, ensures their continued importance in both academic and industrial research, with applications ranging from the synthesis of agrochemicals to the development of new pharmaceuticals. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-hydroxy-3-nitrophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)4-7-2-3-9(12)8(5-7)10(13)14/h2-3,5,12H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSAMVQTNCJZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 4 Hydroxy 3 Nitrophenyl Propan 2 One and Its Precursors

Retrosynthetic Strategies and Rational Design of Synthetic Routes

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For 1-(4-hydroxy-3-nitrophenyl)propan-2-one, the analysis reveals several possible synthetic routes by disconnecting key bonds.

The primary disconnections for the target molecule are at the C-N bond of the nitro group and the C-C bond between the aromatic ring and the propan-2-one side chain. This leads to two main retrosynthetic pathways:

Pathway A: Functional Group Interconversion (FGI) and Electrophilic Aromatic Substitution. This is often the most direct approach. The first disconnection involves removing the nitro group, a process known as "denitration" in retrosynthetic terms. This points to 1-(4-hydroxyphenyl)propan-2-one as the immediate precursor. This precursor, also known as p-hydroxyphenylacetone, is a readily accessible compound. nih.gov The synthesis would then involve the regioselective nitration of this precursor. Further disconnection of the propan-2-one side chain from 1-(4-hydroxyphenyl)propan-2-one suggests phenol (B47542) or a protected phenol derivative as a starting material, which could be functionalized using a Friedel-Crafts type reaction.

Pathway B: Building the Ring with Substituents in Place. A more complex approach involves starting with a benzene (B151609) derivative that already contains the nitro and hydroxyl (or a precursor) groups in the correct 1,2,4-substitution pattern, such as 4-hydroxy-3-nitrotoluene. The synthesis would then focus on elaborating the methyl group of the toluene (B28343) derivative into the desired propan-2-one side chain. This route can be more challenging due to the potential for side reactions involving the existing functional groups.

Given the activating and ortho-, para-directing nature of the hydroxyl group, Pathway A is generally considered more rational and efficient for laboratory-scale synthesis. The hydroxyl group strongly directs the incoming nitro group to the position ortho to it, as the para position is already occupied by the propan-2-one side chain.

Classical and Established Synthesis Protocols

Traditional methods for synthesizing substituted aromatic compounds like this compound rely on fundamental reactions in organic chemistry, primarily electrophilic aromatic substitution.

Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings and is a key method for introducing the propan-2-one side chain onto a phenolic precursor. organic-chemistry.org The reaction involves treating an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst.

A direct Friedel-Crafts acylation of phenol can be complicated, leading to mixtures of ortho and para isomers and potential O-acylation (ester formation). Therefore, a more controlled approach often involves using a protected phenol, such as anisole (B1667542) (methoxybenzene). The methoxy (B1213986) group is an activating, ortho-, para-director. Acylation of anisole with an appropriate reagent like chloroacetone (B47974) or acetyl chloride followed by a subsequent reaction would yield the desired side chain. The reaction is typically catalyzed by a stoichiometric amount of a Lewis acid. organic-chemistry.org

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The resulting ketone product is less reactive than the starting material, which conveniently prevents polyacylation. organic-chemistry.orgyoutube.com

| Catalyst | Typical Acylating Agent | Conditions | Key Characteristics |

| Aluminum Chloride (AlCl₃) | Acyl Chlorides, Anhydrides | Anhydrous, often in solvents like CS₂ or nitrobenzene | Highly active, most common, but can be harsh and requires stoichiometric amounts. libretexts.org |

| Ferric Chloride (FeCl₃) | Acyl Chlorides | Anhydrous | Milder than AlCl₃, can offer different selectivity. |

| Zinc Chloride (ZnCl₂) | Acyl Chlorides, Carboxylic Acids | Higher temperatures may be required | A milder Lewis acid, useful for sensitive substrates. |

| Boron Trifluoride (BF₃) | Anhydrides | Gaseous or in solution | Good catalyst, especially with anhydrides. |

Following the acylation, the protecting group (e.g., the methyl from anisole) would need to be cleaved to reveal the free hydroxyl group, typically using reagents like BBr₃ or HBr.

The introduction of the nitro group onto the precursor, 1-(4-hydroxyphenyl)propan-2-one, is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is dictated by the existing substituents on the aromatic ring.

-OH (Hydroxyl) group: A strongly activating ortho-, para-director.

-CH₂COCH₃ (Acetonyl) group: A weakly deactivating ortho-, para-director.

The powerful activating and directing effect of the hydroxyl group dominates. Since the para position is blocked, nitration will occur almost exclusively at one of the positions ortho to the hydroxyl group. This makes the synthesis of the 3-nitro isomer highly efficient. The reaction is typically carried out using a nitrating agent, which is a source of the nitronium ion (NO₂⁺).

| Nitrating Agent | Conditions | Selectivity and Remarks |

| Dilute Nitric Acid (HNO₃) | Aqueous or organic solvent, low temperature | Standard method for activated rings like phenols. Can lead to oxidation byproducts. researchgate.net |

| Concentrated HNO₃ / H₂SO₄ | Low temperature | A very strong nitrating agent, often too harsh for phenols, leading to oxidation and polysubstitution. |

| Sodium Nitrite (NaNO₂) / Acid | Aqueous, low temperature | Generates nitrous acid, leading to nitrosation followed by oxidation to the nitro compound. A milder alternative. |

| Acetyl Nitrate (B79036) (CH₃COONO₂) | In acetic anhydride, low temperature | A milder, non-aqueous nitrating agent that can provide better selectivity and reduce oxidative side reactions. |

Careful control of reaction conditions, particularly temperature, is essential to prevent over-nitration and the formation of oxidative byproducts, which are common when nitrating highly activated phenolic compounds.

In multi-step syntheses, it is often necessary to temporarily block, or "protect," a reactive functional group to prevent it from interfering with a subsequent reaction. wikipedia.org The phenolic hydroxyl group is acidic and nucleophilic, making it susceptible to reaction under various conditions, such as those used in Friedel-Crafts acylation. cem.com

Protecting the phenol allows for a broader range of synthetic transformations on other parts of the molecule. The choice of protecting group is critical; it must be easy to install, stable to the reaction conditions it is meant to withstand, and easy to remove with high yield without affecting the rest of the molecule (a concept known as orthogonal protection). wikipedia.org

| Protecting Group | Protection Reagent | Deprotection Reagent(s) | Stability |

| Methyl Ether (-OCH₃) | Dimethyl sulfate, Methyl iodide | HBr, BBr₃ | Very stable; requires harsh conditions for removal. |

| Benzyl (B1604629) Ether (-OBn) | Benzyl bromide, Benzyl chloride | H₂/Pd-C (Hydrogenolysis) | Stable to many acidic and basic conditions; easily removed under mild, neutral conditions. |

| Acetate (B1210297) Ester (-OAc) | Acetic anhydride, Acetyl chloride | Mild base (e.g., Na₂CO₃, NH₃) or acid | Stable to neutral and mildly acidic conditions; easily cleaved by hydrolysis. |

| Silyl Ether (e.g., -OTBS) | TBDMSCl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to many non-acidic reagents; easily removed. |

For example, if a synthesis starts with phenol, it could be protected as a benzyl ether. After performing the necessary steps like acylation and nitration, the benzyl group can be cleanly removed via catalytic hydrogenolysis to yield the final product. researchgate.net

Modern and Sustainable Synthetic Approaches

Contemporary organic synthesis emphasizes the development of more efficient, selective, and environmentally benign methods. These principles are being applied to classical reactions to reduce waste, avoid harsh reagents, and improve energy efficiency.

Modern approaches to synthesizing this compound and its precursors focus on improving the catalytic systems used in the key synthetic steps.

Greener Friedel-Crafts Acylation: Traditional Friedel-Crafts reactions often require more than stoichiometric amounts of Lewis acid catalysts like AlCl₃, which are corrosive and generate significant waste upon workup. Modern research focuses on using solid acid catalysts, such as zeolites, clays, or metal oxides (e.g., ZnO), which can be easily recovered and reused, simplifying product purification and reducing environmental impact. organic-chemistry.org These catalysts can promote the reaction under milder conditions and sometimes offer improved regioselectivity.

Improved Nitration Methods: The use of strong mixed acids (HNO₃/H₂SO₄) generates large quantities of acidic waste. Modern catalytic nitration methods aim to use more benign nitrating agents and catalytic systems. For example, solid acid catalysts can be used to activate nitric acid, and metal nitrates in the presence of a catalyst can serve as an alternative to mixed acid systems. researchgate.netacs.org These approaches can improve the regioselectivity of the reaction and minimize the formation of hazardous byproducts.

Organocatalysis: While direct organocatalytic routes to the target molecule are not established, organocatalysis represents a major area of modern synthesis. mdpi.com It employs small, metal-free organic molecules to catalyze reactions. In principle, organocatalytic principles could be applied to the synthesis of precursors. For example, chiral organocatalysts could be used to synthesize enantiomerically enriched derivatives of phenylpropan-2-ones through asymmetric aldol (B89426) or Michael addition reactions, should a chiral version of the target molecule be desired.

The evolution of these synthetic strategies reflects a broader trend in chemical manufacturing towards processes that are not only effective but also economically and environmentally sustainable.

Microwave-Assisted and Flow Chemistry Implementations

Modern synthetic chemistry has increasingly adopted technologies like microwave irradiation and continuous flow processing to enhance reaction efficiency, safety, and scalability. These methodologies offer significant advantages over traditional batch processing for the synthesis of this compound and its precursors.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and improve product yields. For precursors of the target compound, such as those formed via condensation reactions, microwave irradiation provides a simple, fast, and efficient alternative to conventional heating methods. For instance, in reactions analogous to the Claisen-Schmidt condensation used to form chalcone (B49325) precursors, microwave methods have demonstrated significantly higher yields in shorter time frames. This rate enhancement minimizes the formation of side products and can often be performed under solvent-free conditions, which aligns with green chemistry principles.

| Reaction Type | Method | Reaction Time | Yield (%) | Reference |

| Chalcone Synthesis (Analogous) | Conventional | 8-12 hours | 9-75 | rsc.org |

| Chalcone Synthesis (Analogous) | Microwave | 60-120 seconds | 26-84 | rsc.org |

| Ketone α-deuteration (Analogous) | Conventional (Reflux) | 75-94 hours | High | acs.org |

| Ketone α-deuteration (Analogous) | Microwave | 40-200 minutes | High | acs.org |

Green Chemistry Principles in Reaction Design (e.g., solvent-free, aqueous media)

The application of green chemistry principles is crucial for developing sustainable synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green chemistry principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to produce minimal waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile and toxic organic solvents.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

A significant advancement in this area is the use of aqueous media for organic reactions, often facilitated by surfactants to create micelles that can solubilize organic reactants. This approach avoids the use of toxic, volatile organic solvents. For reactions involving precursors to the target compound, such as aldol-type condensations, performing the synthesis in aqueous micellar media using a biocompatible catalyst like L-proline has been shown to be effective. acs.org Furthermore, solvent-free reaction conditions, often coupled with microwave assistance, represent another key green strategy. chemrxiv.org By grinding solid reactants together, sometimes with a solid support, the need for any solvent is eliminated, reducing both environmental impact and the cost associated with solvent purchase and disposal.

Control of Selectivity in Complex Synthesis

Regioselectivity in Electrophilic Aromatic Substitution (e.g., nitration)

The synthesis of this compound from its precursor, 1-(4-hydroxyphenyl)propan-2-one, involves an electrophilic aromatic substitution, specifically nitration. The control of regioselectivity—the position at which the nitro group (-NO2) is introduced onto the phenyl ring—is dictated by the directing effects of the substituents already present.

The precursor molecule has two substituents on the benzene ring: a hydroxyl (-OH) group at position 4 and a propan-2-one group (-CH2COCH3) at position 1.

Hydroxyl (-OH) group: This is a powerful activating group and a strong ortho-, para- director. pressbooks.pubquora.combyjus.com It donates electron density to the aromatic ring through a strong positive resonance effect (+R), which particularly enriches the electron density at the ortho (positions 3 and 5) and para (position 1) carbons. This donation stabilizes the positively charged arenium ion intermediate formed during the electrophilic attack at these positions. pressbooks.publibretexts.org

Alkyl-type group (-CH2COCH3): This group is weakly activating and also an ortho-, para- director.

In the nitration of 1-(4-hydroxyphenyl)propan-2-one, the directing effects of the two groups must be considered. The hydroxyl group is a much stronger activating and directing group than the alkyl ketone side chain. youtube.comlibretexts.org Since the para position (relative to the -OH group) is already occupied by the propan-2-one group, the incoming electrophile (the nitronium ion, NO2+) is directed to the available ortho positions (3 and 5). Due to the steric hindrance from the adjacent propan-2-one group at position 1, substitution is highly favored at position 3. Therefore, the nitration of 1-(4-hydroxyphenyl)propan-2-one is highly regioselective, yielding this compound as the major product.

Diastereoselective and Enantioselective Synthesis (if applicable for chiral centers/analogs)

The target molecule, this compound, is achiral and does not possess any stereocenters. However, the principles of stereoselective synthesis are highly relevant for the creation of its chiral analogs, which may be of interest for further research. For instance, reduction of the ketone functionality or elaboration of the side chain can introduce one or more chiral centers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, auxiliaries, or reagents. For example, the asymmetric reduction of a ketone precursor could yield a chiral alcohol. Biocatalytic methods, employing enzymes like alcohol dehydrogenases, are particularly effective for producing enantiopure chiral alcohols from their corresponding ketones. acs.org Similarly, asymmetric aldol reactions, catalyzed by chiral amino acids like L-proline in aqueous media, can be used to construct chiral backbones in analogs of the target compound. acs.org These methods provide access to specific stereoisomers, which is crucial when biological activity is dependent on a particular 3D configuration.

Synthesis of Isotopically Labeled Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. acs.orgwikipedia.orgscripps.edu The synthesis of labeled analogs of this compound can be achieved through various methods, targeting different positions within the molecule with isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C).

Deuterium Labeling: A common strategy for deuterium labeling involves the hydrogen-deuterium (H/D) exchange of acidic protons. The α-protons of the ketone group (on the methyl and methylene (B1212753) groups of the propan-2-one moiety) are enolizable and can be exchanged for deuterium. This is typically accomplished by treating the ketone with a deuterium source like deuterium oxide (D₂O) under basic or acidic conditions. rsc.org The efficiency of this exchange can be significantly enhanced using microwave assistance, which reduces reaction times from many hours to minutes. acs.org This method allows for the preparation of molecules with deuterium labels specifically at the α-carbon positions.

Carbon-13 Labeling: Incorporating carbon-13 into the aromatic ring is a more complex synthetic challenge but provides a stable, non-radioactive label for NMR and MS studies. A recently developed method allows for the core-labeling of phenols by incorporating a ¹³C atom at the ipso-carbon (the carbon bearing the -OH group). acs.orguchicago.edu This strategy involves a formal [5+1] cyclization, where a 1,5-diorganometallic reagent reacts with a ¹³C-labeled single-carbon electrophile, such as [¹³C]dibenzyl carbonate, to construct the labeled phenolic ring in the final step of the synthesis. acs.orguchicago.edu Such late-stage labeling techniques are highly desirable as they maximize the incorporation of the expensive isotope into the final product.

Advanced Chemical Reactivity and Transformation Mechanisms of 1 4 Hydroxy 3 Nitrophenyl Propan 2 One

Reactions Involving the Ketone Functional Group

The propan-2-one side chain is a key site for chemical modification. The carbonyl group and the adjacent α-carbon are susceptible to a variety of transformations, including reduction, oxidation, nucleophilic addition, and substitution reactions via an enolate intermediate.

The selective reduction of the ketone in the presence of a reducible nitro group is a common challenge in synthetic chemistry. Achieving this chemoselectivity requires the use of mild reducing agents that preferentially react with the carbonyl group. Conversely, oxidation of the ketone offers another synthetic route, although it is less common for this class of compounds.

Reduction: Hydride reagents are typically employed for the reduction of the ketone to a secondary alcohol, 1-(4-hydroxy-3-nitrophenyl)propan-2-ol. Sodium borohydride (B1222165) (NaBH₄) is often the reagent of choice for this transformation due to its mild nature and inability to reduce aromatic nitro groups under standard conditions. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the nitro group.

Oxidation: The oxidation of the ketone functional group is less straightforward. Strong oxidizing agents would likely degrade the electron-rich phenol (B47542) ring. A potential, albeit specialized, oxidation is the Baeyer-Villiger oxidation, which would convert the ketone into an ester. This reaction typically uses a peroxy acid (like m-CPBA) and would yield either acetate (B1210297) and 4-hydroxy-3-nitrophenyl methanol, or phenyl acetate and 1-(4-hydroxy-3-nitrophenyl)ethanol, depending on the migratory aptitude of the adjacent groups.

Table 1: Chemoselective Reagents for the Ketone Group

| Transformation | Reagent | Product | Selectivity Notes |

|---|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | 1-(4-Hydroxy-3-nitrophenyl)propan-2-ol | High selectivity for the ketone; does not reduce the nitro group. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 1-(3-Amino-4-hydroxyphenyl)propan-2-ol | Non-selective; reduces both the ketone and the nitro group. |

| Oxidation | Meta-chloroperoxybenzoic acid (m-CPBA) | Acetic acid and 1-(4-hydroxy-3-nitrophenyl)methanol derivative | Potential for Baeyer-Villiger oxidation; requires careful condition control to avoid ring oxidation. |

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.com These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a tertiary alcohol. youtube.com

Examples of nucleophilic addition reactions include:

Grignard Reactions: Addition of an organomagnesium halide (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) add to the carbonyl to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) leads to the formation of a cyanohydrin, which is a versatile synthetic intermediate.

The reactivity of the carbonyl group is influenced by the electron-withdrawing nature of the nitrophenyl ring, which slightly enhances its electrophilicity and susceptibility to nucleophilic attack.

The carbon atom adjacent to the carbonyl group (the α-carbon) possesses acidic protons. masterorganicchemistry.com In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate anion. youtube.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. libretexts.orgpdx.edu

Key reactions involving the α-carbon include:

Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), the α-carbon can be halogenated. Under acidic conditions, a single halogenation typically occurs.

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond, effectively elongating the carbon chain.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (or even intramolecularly), forming a β-hydroxy ketone. libretexts.orgyoutube.com This is a powerful C-C bond-forming reaction. The product can often be dehydrated upon heating to yield an α,β-unsaturated ketone. quizlet.com

Transformations of the Nitro Group

The aromatic nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, most notably an amino group.

The reduction of an aromatic nitro group to a primary amine is one of the most important reactions in synthetic organic chemistry. wikipedia.org This transformation can be achieved through various methods, which can be broadly categorized as catalytic hydrogenation or stoichiometric reduction using dissolving metals or other reducing agents. commonorganicchemistry.comorganic-chemistry.org The choice of method often depends on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is often the cleanest and most efficient method.

Palladium on Carbon (Pd/C): Hydrogen gas in the presence of a Pd/C catalyst is a highly effective system for reducing nitro groups. commonorganicchemistry.com However, it can also reduce other functional groups, such as ketones, if conditions are not carefully controlled.

Raney Nickel: This is another active catalyst for hydrogenation and is sometimes used when other catalysts are not effective. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a powerful hydrogenation catalyst.

Stoichiometric Reduction: These methods are useful when catalytic hydrogenation is not feasible due to catalyst poisoning or selectivity issues.

Metals in Acid: Iron (Fe), zinc (Zn), or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl) are classic and reliable methods for nitro group reduction. commonorganicchemistry.commdpi.com These conditions are often chemoselective, leaving the ketone group untouched.

Tin(II) Chloride (SnCl₂): This reagent provides a milder method for reducing nitro groups and is often used for substrates with sensitive functional groups. commonorganicchemistry.com

Table 2: Common Methods for Nitro Group Reduction

| Method | Reagent(s) | Typical Conditions | Product | Chemoselectivity Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Room Temp. | 1-(3-Amino-4-hydroxyphenyl)propan-2-one (B13149477) | May also reduce the ketone; requires careful monitoring. commonorganicchemistry.com |

| Metal/Acid Reduction | Fe, HCl | Ethanol/Water, Reflux | 1-(3-Amino-4-hydroxyphenyl)propan-2-one | Generally selective for the nitro group over the ketone. commonorganicchemistry.com |

| Metal/Acid Reduction | Zn, Acetic Acid | Mild Conditions | 1-(3-Amino-4-hydroxyphenyl)propan-2-one | Provides a mild method that tolerates other reducible groups. commonorganicchemistry.com |

| Metal Salt Reduction | SnCl₂ | Ethanol, HCl | 1-(3-Amino-4-hydroxyphenyl)propan-2-one | A mild and selective method for sensitive substrates. commonorganicchemistry.com |

| Transfer Hydrogenation | Hydrazine (B178648) hydrate, Pd/C | Ethanol, Reflux | 1-(3-Amino-4-hydroxyphenyl)propan-2-one | Avoids the use of high-pressure hydrogen gas. |

The nitro group itself is generally stable under strongly acidic or basic conditions. However, the molecule as a whole will react.

Strongly Basic Conditions: In a strongly basic medium (e.g., concentrated NaOH), the phenolic proton will be readily abstracted, forming a phenoxide ion. Additionally, the α-protons of the ketone are acidic and can be removed to form an enolate. masterorganicchemistry.com These deprotonations can facilitate subsequent reactions like alkylation or condensation if an appropriate electrophile is present. The nitro group itself remains unchanged.

Strongly Acidic Conditions: Under strongly acidic conditions (e.g., concentrated H₂SO₄), the carbonyl oxygen and the oxygens of the nitro group can be protonated. This can activate the molecule towards certain reactions. For instance, acid catalysis can promote enolization or condensation reactions. libretexts.org However, direct transformation of the nitro group under these conditions (apart from reduction, which requires a reducing agent) is not a typical reaction pathway. The primary effect of strong acid is catalysis of reactions at other sites on the molecule.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a primary site of reactivity in 1-(4-hydroxy-3-nitrophenyl)propan-2-one. Its reactivity is influenced by the electron-withdrawing nitro group positioned ortho to it and the electron-donating effect of the hydroxyl group itself on the aromatic ring. The acidity of the phenolic proton is enhanced by the adjacent nitro group, facilitating its removal by a base to form a more nucleophilic phenoxide ion. This phenoxide is central to many of the hydroxyl group's characteristic reactions. nih.gov

The formation of a phenoxide ion upon treatment with a base significantly enhances the nucleophilicity of the oxygen atom, making it susceptible to attack by electrophiles such as alkyl halides and acyl halides.

O-Alkylation: This reaction involves the substitution of the phenolic hydrogen with an alkyl group. It typically proceeds via the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide (or other alkylating agent with a good leaving group, like a tosylate) through an SN2 mechanism. masterorganicchemistry.com The choice of a primary alkyl halide is crucial for maximizing the yield of the ether product, as secondary and tertiary alkyl halides tend to favor elimination reactions. masterorganicchemistry.com

O-Acylation: This process introduces an acyl group to the phenolic oxygen, forming an ester. The reaction can be carried out using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). The reaction of carboxylic acids with the phenol, typically requiring an acid catalyst and removal of water, is another common method for ester synthesis. organic-chemistry.org

The O-alkylation and O-acylation of this compound yield the corresponding ethers and esters, respectively. These reactions are fundamental for modifying the molecule's properties or for protecting the hydroxyl group during subsequent synthetic steps.

Ether Synthesis: The Williamson ether synthesis is a reliable method for preparing a wide range of aryl ethers from phenols. masterorganicchemistry.comorganic-chemistry.org The reaction of this compound with an alkyl halide in the presence of a base like sodium hydroxide (B78521) or potassium carbonate would yield the corresponding 1-(4-alkoxy-3-nitrophenyl)propan-2-one.

Ester Synthesis: Esterification can be achieved through several methods. The Schotten-Baumann reaction, involving an acid chloride and aqueous base, is effective. Alternatively, reacting the phenol with a carboxylic acid under acidic conditions (Fischer esterification) or with an acid anhydride (B1165640) can produce the desired ester. organic-chemistry.org These methods allow for the synthesis of a variety of 4-acyloxy-3-nitrophenylpropan-2-one derivatives.

| Reaction Type | Reagents | Base/Catalyst | Product Class |

| O-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ | Aryl methyl ether |

| O-Alkylation | Benzyl (B1604629) bromide (BnBr) | NaOH | Aryl benzyl ether |

| O-Acylation | Acetyl chloride (CH₃COCl) | Pyridine | Phenyl acetate ester |

| O-Acylation | Benzoic anhydride ((PhCO)₂O) | DMAP (cat.) | Phenyl benzoate (B1203000) ester |

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) to coordinate with an organolithium base (like n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

For this compound, the phenolic hydroxyl group itself is too acidic and would be deprotonated by the organolithium reagent. However, it can be converted into a more potent DMG, such as a carbamate (B1207046) (-OCONR₂) or a methoxymethyl (MOM) ether (-OCH₂OCH₃). harvard.eduresearchgate.net Given the existing substituents, metalation would be directed to the C-5 position, which is ortho to the DMG at C-4. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new functional group at this specific position. uwindsor.ca The strongly deactivating nitro group at C-3 may pose a kinetic challenge to the deprotonation step, potentially requiring stronger bases or additives. harvard.eduuwindsor.ca

Cyclization and Rearrangement Reactions Involving Multiple Functional Groups

The proximate arrangement of the ketone, nitro, and phenolic hydroxyl functionalities in this compound creates opportunities for intramolecular reactions, leading to the formation of heterocyclic systems or molecular rearrangements.

Plausible transformations, based on the reactivity of analogous structures, include:

Intramolecular Condensation: Following the chemical reduction of the nitro group to an amine (-NH₂), the resulting 1-(3-amino-4-hydroxyphenyl)propan-2-one could undergo intramolecular cyclization. The newly formed amino group could react with the ketone via a condensation reaction to form a seven-membered heterocyclic ring or other related structures depending on reaction conditions.

Rearrangement Reactions: Phenolic ketones can undergo rearrangements like the Dakin oxidation. wiley-vch.de This reaction involves the oxidation of an ortho- or para-hydroxyaryl ketone with hydrogen peroxide in the presence of a base. The reaction proceeds through the migration of the aryl group, converting the ketone into a phenyl ester, which is then hydrolyzed to a catechol derivative and a carboxylic acid. wiley-vch.de Applying this to the target molecule could potentially lead to the formation of 3-nitrocatechol.

Cyclization involving the Nitro Group: As seen in related nitro-dicarbonyl compounds, the nitro group and the enolizable ketone can participate in cyclization reactions. beilstein-journals.org For example, under specific conditions promoting iodination at the α-position of the nitro group, an intramolecular attack from the enol form of the ketone could potentially lead to the formation of a dihydrofuran or cyclopropane (B1198618) derivative. beilstein-journals.org

Detailed Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms, including the kinetics and thermodynamics of the pathways, is essential for controlling and optimizing chemical transformations.

The reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) by a reducing agent like sodium borohydride (NaBH₄) is thermodynamically favorable but kinetically slow without a catalyst. researchgate.net The progress of the reaction is easily monitored by UV-vis spectroscopy, as the 4-nitrophenolate (B89219) ion has a strong absorbance at approximately 400 nm, which disappears as the product, 4-aminophenol, is formed. nih.gov

Kinetic Analysis: The reaction kinetics are typically modeled using a pseudo-first-order rate law, assuming the concentration of the reducing agent (NaBH₄) is in large excess and remains effectively constant. mdpi.comnih.gov The apparent rate constant (kapp) can be determined from the linear plot of ln(At/A0) versus time, where At and A0 are the absorbances at time t and time zero, respectively.

Mechanistic Models: For reactions occurring on the surface of a catalyst (e.g., metal nanoparticles), the Langmuir-Hinshelwood model is often applied. acs.org This model assumes that both reactants (the nitrophenolate ion and the borohydride) adsorb onto the catalyst surface before the reaction occurs. The rate-determining step is the surface reaction between the adsorbed species. acs.org

Thermodynamic Parameters: By studying the reaction at different temperatures, the activation energy (Ea) can be calculated from the Arrhenius equation. Furthermore, the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Eyring equation, providing deeper insight into the transition state of the reaction. mdpi.com

| Parameter | Description | Typical Value (4-Nitrophenol Reduction) | Reference |

| kapp | Apparent pseudo-first-order rate constant | Varies with catalyst (e.g., 10⁻³ to 10⁻² s⁻¹) | nih.gov |

| Ea | Activation Energy | 20-70 kJ/mol | mdpi.com |

| ΔH‡ | Enthalpy of Activation | 20-65 kJ/mol | mdpi.com |

| ΔS‡ | Entropy of Activation | -100 to -200 J/(mol·K) | mdpi.com |

These studies on model systems like 4-nitrophenol provide a robust framework for investigating the mechanisms of reactions involving the nitro and phenolic groups of this compound.

Transition State Analysis and Reaction Coordinate Mapping

In the absence of specific research on this compound, a hypothetical discussion of its transition state analysis in a representative reaction, such as electrophilic aromatic substitution, can be illustrative. For instance, in the further nitration of the aromatic ring, computational chemistry could be employed to model the potential energy surface. This would involve mapping the energy of the system as the electrophile (such as the nitronium ion, NO₂⁺) approaches the aromatic ring.

Hypothetical Data for Electrophilic Nitration:

The following interactive table represents a hypothetical set of calculated parameters for the transition state of an electrophilic nitration reaction on this compound. It is crucial to note that this data is illustrative and not derived from actual experimental or computational studies.

| Parameter | Value | Description |

| Reaction | Electrophilic Nitration | Addition of a second nitro group to the aromatic ring. |

| Activation Energy (ΔG‡) | Hypothetically 20-25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. The existing activating (-OH) and deactivating (-NO₂, -C(O)CH₃) groups would influence this value. |

| Transition State Geometry | Trigonal bipyramidal at the carbon of attack | The carbon atom on the aromatic ring being attacked by the nitronium ion would transiently adopt a non-planar geometry. |

| Key Bond Distances in TS | C-N bond forming, C-H bond breaking | In the transition state, the bond between the aromatic carbon and the incoming nitrogen of the nitronium ion is partially formed, while the bond to the hydrogen being replaced is partially broken. |

| Imaginary Frequency | ~200i cm⁻¹ | A vibrational mode with a negative force constant, characteristic of a true transition state, corresponding to the motion along the reaction coordinate. |

Reaction Coordinate Mapping:

A reaction coordinate map for such a reaction would plot the potential energy of the system against the reaction coordinate (a composite variable that represents the progress of the reaction). The map would show the energy of the reactants, the transition state (as a peak), and the products. The shape of this curve would provide information about the thermodynamics and kinetics of the reaction. For instance, a high peak would indicate a slow reaction, while a lower energy for the products compared to the reactants would signify an exothermic process.

Further computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, could be performed on the transition state structure to understand the electronic changes occurring during the reaction.

It must be reiterated that dedicated research is required to produce accurate and validated data for the transition state analysis and reaction coordinate mapping of this compound. The information presented here is based on established principles of physical organic chemistry and computational chemistry and serves as a framework for what such an analysis would entail.

Sophisticated Spectroscopic and Structural Elucidation Methodologies for 1 4 Hydroxy 3 Nitrophenyl Propan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Intermolecular Interactions

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(4-hydroxy-3-nitrophenyl)propan-2-one. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for understanding the molecule's conformational dynamics and intermolecular interactions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete bonding framework of a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a comprehensive picture of its structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the protons on the aromatic ring, helping to confirm their relative positions. For instance, the proton at position 5 would show a correlation with the protons at positions 2 and 6.

HSQC (Heteronuclear Single Quantum Coherence): This technique identifies direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com In the spectrum of this compound, the HSQC experiment would show cross-peaks connecting the aromatic protons to their corresponding aromatic carbons, the methylene (B1212753) protons of the propanone side chain to the methylene carbon, and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com This is particularly useful for connecting different parts of the molecule and for identifying quaternary carbons (carbons with no attached protons). For the target molecule, HMBC would show correlations from the methylene protons to the carbonyl carbon of the ketone and to the aromatic carbons, thereby confirming the connectivity of the propanone side chain to the phenyl ring.

Based on data from structurally similar compounds, the expected NMR data for this compound can be predicted. For example, in the related compound 4-hydroxy-4-(4-nitrophenyl)-butan-2-one, the aromatic protons appear at δ 8.07 and 7.47 ppm, the methine proton at δ 5.20 ppm, the methylene protons at δ 2.81 ppm, and the methyl protons at δ 2.15 ppm. rsc.org The corresponding carbon signals are observed at δ 208.46 (C=O), 149.99, 147.26, 126.38, 123.71 (aromatic carbons), 68.85 (methine carbon), 51.47 (methylene carbon), and 30.66 (methyl carbon) ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH | ~7.0-8.0 | ~115-150 | Correlations to other aromatic carbons and the methylene carbon |

| Methylene (CH₂) | ~3.7 | ~50 | Correlations to the carbonyl carbon and aromatic carbons |

| Methyl (CH₃) | ~2.2 | ~30 | Correlations to the carbonyl carbon and the methylene carbon |

| Carbonyl (C=O) | - | ~208 | Correlations from the methylene and methyl protons |

| Aromatic C-OH | - | ~155 | Correlations from aromatic and methylene protons |

| Aromatic C-NO₂ | - | ~140 | Correlations from aromatic protons |

NOESY/ROESY for Spatial Proximity and Conformation

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR techniques for determining the spatial proximity of atoms, which is essential for elucidating the three-dimensional structure and preferred conformation of a molecule in solution. huji.ac.il These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å.

For this compound, NOESY or ROESY experiments would be instrumental in determining the conformational preferences of the flexible propan-2-one side chain relative to the substituted phenyl ring. Specifically, correlations between the methylene protons of the side chain and the aromatic protons would indicate the preferred orientation of the side chain. For example, a strong NOE/ROE signal between the methylene protons and the proton at position 2 of the phenyl ring would suggest a conformation where the side chain is oriented towards that side of the ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. thermofisher.comnih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic vibrational bands corresponding to its key functional groups:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ in the FT-IR spectrum would be indicative of the hydroxyl group, with the broadening suggesting the presence of hydrogen bonding. rsc.org

C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ in the FT-IR spectrum is characteristic of the carbonyl group of the ketone. rsc.org

NO₂ Stretching: Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. researchgate.net

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

The positions and shapes of these bands, particularly the O-H and C=O stretching bands, can provide insights into the hydrogen bonding network in the solid state or in concentrated solutions. The formation of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitro or carbonyl group of a neighboring molecule would lead to a shift in the corresponding vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200-3500 (broad) | FT-IR |

| Carbonyl (C=O) | Stretching | 1700-1720 | FT-IR, Raman |

| Nitro (-NO₂) | Asymmetric Stretching | 1500-1550 | FT-IR, Raman |

| Nitro (-NO₂) | Symmetric Stretching | 1330-1370 | FT-IR, Raman |

| Aromatic C=C | Stretching | 1450-1600 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. researchgate.net For this compound (C₉H₉NO₄), the expected accurate mass would be approximately 195.0532 g/mol .

In addition to accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. kobv.de The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under specific conditions. For this compound, some of the expected fragmentation pathways include:

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the methylene carbon could lead to the loss of a neutral CH₃CO radical, resulting in a fragment ion.

Cleavage of the side chain: The bond between the aromatic ring and the methylene group could break, leading to the formation of a nitrophenolic fragment and a propanone-related fragment.

Reactions involving the nitro and hydroxyl groups: The presence of these functional groups can lead to complex rearrangement and fragmentation patterns.

The study of these fragmentation pathways helps to confirm the proposed structure and can be used to differentiate it from its isomers.

X-ray Crystallography for Solid-State Structural Determination and Crystal Packing Analysis

Intermolecular Interactions and Supramolecular Assembly

A key aspect of the crystallographic analysis of this compound would be the characterization of its intermolecular interactions and how these interactions lead to the formation of a specific crystal packing and supramolecular assembly. researchgate.net The presence of the hydroxyl, nitro, and carbonyl groups makes this molecule an excellent candidate for forming a variety of non-covalent interactions, including:

π-π Stacking: The electron-deficient nitro-substituted phenyl ring can participate in π-π stacking interactions with the phenyl rings of neighboring molecules. These interactions, although weaker than hydrogen bonds, play a significant role in the stabilization of the crystal lattice.

The combination of these intermolecular forces would define the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.

Computational and Theoretical Investigations of 1 4 Hydroxy 3 Nitrophenyl Propan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. A typical DFT study on "1-(4-Hydroxy-3-nitrophenyl)propan-2-one" would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electron density distribution can be analyzed. The electron density reveals how electrons are distributed throughout the molecule, highlighting regions that are electron-rich or electron-poor. This is crucial for understanding the molecule's polarity, electrostatic potential, and sites susceptible to electrophilic or nucleophilic attack. For "this compound," the electron density would likely be higher around the oxygen atoms of the hydroxyl, nitro, and carbonyl groups, as well as on the aromatic ring, indicating these as potential sites for chemical interactions.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C-C (Aromatic Ring) Bond Length (Å) | ~1.39 - 1.41 |

| C-N (Nitro Group) Bond Length (Å) | ~1.47 |

| N-O (Nitro Group) Bond Length (Å) | ~1.22 |

| C-O (Hydroxyl Group) Bond Length (Å) | ~1.36 |

| C=O (Carbonyl Group) Bond Length (Å) | ~1.23 |

| C-C-C Bond Angle (Propanone Chain) (°) | ~116 |

Note: The data in Table 1 is hypothetical and serves as an illustration of the typical output from a DFT geometry optimization calculation. Actual values would be determined by specific DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For "this compound," ab initio calculations would be employed to obtain very precise values for its energy, electronic structure, and other properties, which can then be used to benchmark results from less computationally expensive methods like DFT. While computationally intensive, these high-accuracy predictions are invaluable for validating theoretical models and for applications where precision is paramount.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and signifies the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of "this compound". These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

An FMO analysis of "this compound" would likely show that the HOMO is localized on the electron-rich hydroxyphenyl ring, while the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety and the propanone group. This distribution would govern its reactivity in various chemical reactions.

Table 2: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

| Electronegativity (χ) | 4.25 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 4.01 |

Note: The data in Table 2 is hypothetical and for illustrative purposes. The actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of "this compound" and the influence of its environment, such as a solvent.

An MD simulation would reveal the different shapes (conformations) the molecule can adopt at a given temperature and how it interacts with solvent molecules. This is particularly important for understanding its behavior in solution, including its solubility and how the solvent might affect its reactivity. The simulation would generate a trajectory of atomic positions over time, allowing for the analysis of the molecule's conformational landscape and the identification of its most stable conformations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules. For "this compound," these predictions can be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in an IR spectrum. This allows for the assignment of specific peaks to the vibrations of particular functional groups (e.g., the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the N-O stretches of the nitro group).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, which are the primary data obtained from NMR experiments.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible region. This provides insight into the molecule's color and its electronic properties.

By comparing the computationally predicted spectra with experimentally measured spectra, researchers can confirm the structure and purity of a synthesized sample of "this compound".

Computational Elucidation of Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For "this compound," computational methods could be used to study various reactions it might undergo, such as nucleophilic substitution on the aromatic ring or reactions involving the ketone functional group. The calculations would provide the energies of reactants, products, intermediates, and transition states, allowing for the determination of activation energies and reaction rates. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing new synthetic routes.

Studies of Non-Covalent Interactions and Supramolecular Aggregation

While specific experimental studies on the supramolecular aggregation of this compound are not extensively documented, its molecular structure suggests a high propensity for forming complex assemblies through a variety of non-covalent interactions. The key functional groups—a hydroxyl group, a nitro group, and a ketone—are all capable of participating in significant intermolecular forces.

Theoretical studies on similar molecules, such as nitrophenols and aromatic ketones, reveal the critical role of hydrogen bonding and π-π stacking in their self-assembly. For this compound, the hydroxyl group is a potent hydrogen bond donor, while the oxygen atoms of the nitro and carbonyl groups act as hydrogen bond acceptors. These interactions are directional and play a crucial role in the formation of ordered supramolecular structures.

Computational methods like Density Functional Theory (DFT) are instrumental in exploring these interactions. DFT calculations can be used to optimize the geometry of molecular dimers and larger clusters, providing insights into the most stable arrangements. The interaction energies can be calculated to quantify the strength of the non-covalent bonds. For instance, a theoretical study on cyclopropyl (B3062369) m-nitrophenyl ketone highlighted the formation of a network of intermolecular hydrogen bonds, resulting in a layered structure. researchgate.net

Further computational analyses can be employed to characterize these non-covalent interactions in detail:

Non-Covalent Interaction (NCI) Analysis: This method visualizes regions of non-covalent interactions within a molecular system based on the electron density and its derivatives. For this compound, an NCI analysis would likely reveal significant hydrogen bonding involving the hydroxyl and nitro groups, as well as weaker van der Waals interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to identify and characterize chemical bonds, including non-covalent interactions. This would allow for a quantitative assessment of the strength of the hydrogen bonds and other interactions.

Energy Decomposition Analysis (EDA): EDA breaks down the total interaction energy into physically meaningful components, such as electrostatic, exchange, and correlation terms. This helps in understanding the fundamental nature of the forces driving supramolecular aggregation.

The interplay of these interactions—hydrogen bonding, dipole-dipole interactions from the polar functional groups, and potential π-π stacking of the phenyl rings—would likely lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The specific arrangement would be a delicate balance of these attractive and repulsive forces.

Table 1: Potential Non-Covalent Interactions in this compound and Investigatory Computational Methods

| Type of Interaction | Participating Functional Groups | Relevant Computational Method |

| Hydrogen Bonding | Hydroxyl (donor), Nitro (acceptor), Carbonyl (acceptor) | DFT, QTAIM, NCI Analysis |

| Dipole-Dipole Interactions | Nitro, Carbonyl, Hydroxyl | DFT, EDA |

| π-π Stacking | Phenyl Ring | DFT, NCI Analysis |

| Van der Waals Forces | Entire Molecule | DFT, EDA |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodological Frameworks (excluding direct biological activity prediction)

Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that aim to predict the physicochemical properties of a compound based on its molecular structure. For this compound, a QSPR study would involve the calculation of a set of molecular descriptors and the development of a mathematical model to correlate these descriptors with a specific property.

A typical QSPR methodological framework, without focusing on biological activity, would proceed as follows:

Molecular Structure Optimization: The three-dimensional structure of this compound would first be optimized using computational methods like DFT to obtain a stable conformation.

Descriptor Calculation: A wide range of molecular descriptors would be calculated from the optimized structure. These can be categorized as:

Constitutional Descriptors: Information about the molecular formula, number of atoms, rings, etc.

Topological Descriptors: Characterize the connectivity of the molecule.

Geometrical Descriptors: Describe the 3D shape and size of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include electronic properties like HOMO-LUMO energies, dipole moment, and partial atomic charges. For phenolic compounds, descriptors related to the hydroxyl group, such as bond dissociation energy, are often important.

Model Development and Validation: Statistical methods are used to build a model that relates a subset of the calculated descriptors to the property of interest. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation to predict the property.

Partial Least Squares (PLS): A method suitable for when the number of descriptors is large.

Machine Learning Algorithms: Techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships. For phenolic compounds, deep neural networks (DNN) have been used to create predictive models. ijsmr.in

For a molecule like this compound, QSPR models could be developed to predict properties such as solubility, melting point, or chromatographic retention times. For instance, a QSPR model for predicting the acidity of ketones has been developed by utilizing pKa values and building a model through stepwise multiple linear regression analysis. researchgate.net

Table 2: Representative Molecular Descriptors for a QSPR Study of this compound

| Descriptor Class | Example Descriptors | Potential Predicted Property |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Solubility, Boiling Point |

| Topological | Wiener Index, Kier & Hall Shape Indices | Chromatographic Retention Time |

| Geometrical | Molecular Surface Area, Molecular Volume | Diffusion Coefficient |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Acidity (pKa), Redox Potential |

The development of robust QSPR models for this compound and related compounds would be valuable for estimating their physicochemical properties without the need for extensive experimental measurements, thereby accelerating materials science and chemical engineering applications.

Synthesis and Academic Utility of Derivatives and Analogs of 1 4 Hydroxy 3 Nitrophenyl Propan 2 One

Design and Synthesis of Structurally Modified Analogs with Varied Substituents

The synthesis of structurally modified analogs of 1-(4-hydroxy-3-nitrophenyl)propan-2-one allows for the fine-tuning of its chemical and physical properties. The general synthetic approach often involves multi-step reactions, starting from readily available precursors. The core structure can be modified at several positions, including the aromatic ring and the propan-2-one side chain.

One common strategy for creating analogs is through the variation of substituents on the phenyl ring. This can be achieved by starting with different substituted phenols, which are then nitrated and subsequently elaborated to introduce the propan-2-one moiety. For instance, the introduction of alkyl or alkoxy groups on the phenyl ring can alter the electronic properties and solubility of the resulting molecule.

Another approach to generating analogs involves the modification of the propan-2-one side chain. The ketone functionality can be reduced to an alcohol, or the methyl group can be replaced with other alkyl or aryl groups. These modifications can be accomplished through various organic reactions, such as reductions, alkylations, and cross-coupling reactions.

The synthesis of chalcones and flavonols, which share structural similarities with the target compound, provides a template for the synthesis of its analogs. tandfonline.com For example, the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) can yield a chalcone (B49325), which can then be further modified to produce a variety of derivatives. tandfonline.com

Below is a table summarizing some of the potential structural modifications and the synthetic strategies that could be employed to achieve them:

| Target Modification | Synthetic Strategy | Potential Impact on Properties |

| Variation of substituents on the phenyl ring | Nitration of substituted phenols, followed by functional group interconversion | Altered electronic properties, solubility, and reactivity |

| Modification of the propan-2-one side chain | Reduction of the ketone, alkylation of the α-carbon, or Wittig-type reactions | Modified steric hindrance, polarity, and coordination ability |

| Introduction of heterocyclic moieties | Condensation reactions with hydrazine (B178648) or other binucleophiles | Creation of novel scaffolds with potential for new applications |

Conjugation Chemistry for Advanced Materials and Chemical Probes (non-biological applications)

The presence of the nitrophenyl group in this compound makes it a candidate for applications in materials science, particularly in the development of advanced materials and chemical probes. The nitro group is a strong electron-withdrawing group, which can be reduced to an amino group. This amino group can then be used as a handle for further functionalization, such as the attachment of the molecule to a polymer backbone or a solid support.

The conjugation of this molecule to other chemical entities can lead to the creation of materials with interesting optical and electronic properties. For example, the incorporation of the nitrophenyl moiety into a conjugated polymer could lead to materials with enhanced charge-transport properties, which are desirable for applications in organic electronics.

Furthermore, the phenolic hydroxyl group provides another site for conjugation. It can be etherified or esterified to attach other functional groups, including chromophores or fluorophores. This allows for the design of chemical probes that can be used for the detection of specific analytes or for the study of chemical processes. The nitro group can also serve as a recognition site in certain sensor applications.

Development as a Building Block in Complex Chemical Synthesis

The structural features of this compound make it a versatile building block in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, enabling its incorporation into a wide range of molecular architectures.

Intermediates for Natural Product Synthesis (without specific natural product examples)

While direct applications in the total synthesis of specific natural products are not extensively documented, the structural motif of a substituted phenylpropanoid is common in many natural products. Therefore, this compound and its derivatives can be considered as potential intermediates in the synthesis of complex natural product-like molecules. The functional groups on the molecule can be manipulated to construct more elaborate structures, such as those containing heterocyclic rings or extended side chains. The synthesis of complex molecules often relies on the availability of versatile building blocks that can be readily modified and incorporated into the target structure. protocols.io

Precursors for Polymeric Materials or Functional Molecules

The reactivity of the functional groups in this compound also makes it a suitable precursor for the synthesis of polymeric materials and other functional molecules. The phenolic hydroxyl group can be used for the synthesis of polyesters or polyethers, while the nitro group can be reduced to an amine and used for the synthesis of polyamides or polyimides. The ketone functionality can also be involved in polymerization reactions, for example, through the formation of ketals or enamines.